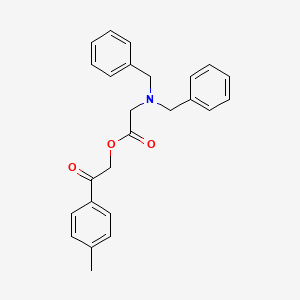
2-(4-methylphenyl)-2-oxoethyl N,N-dibenzylglycinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-methylphenyl)-2-oxoethyl N,N-dibenzylglycinate is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is also known as MDBDG and has been synthesized using different methods.
Aplicaciones Científicas De Investigación
MDBDG has shown potential applications in various scientific research fields, including drug delivery, cancer therapy, and antimicrobial activity. MDBDG has been used as a prodrug for the delivery of drugs to the brain due to its ability to cross the blood-brain barrier. In cancer therapy, MDBDG has been used as a photosensitizer for photodynamic therapy. MDBDG has also shown antimicrobial activity against different bacterial strains, including Staphylococcus aureus and Escherichia coli.
Mecanismo De Acción
The mechanism of action of MDBDG is not well understood. However, it has been suggested that MDBDG acts as a prodrug that is activated by enzymatic hydrolysis to release the active compound. In cancer therapy, MDBDG is activated by light to produce reactive oxygen species that induce cancer cell death.
Biochemical and Physiological Effects:
MDBDG has shown low toxicity and has been well-tolerated in animal studies. In vitro studies have shown that MDBDG has antimicrobial activity against different bacterial strains. MDBDG has also been shown to induce cancer cell death in vitro and in vivo.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MDBDG has several advantages for lab experiments, including its low toxicity, ability to cross the blood-brain barrier, and potential applications in drug delivery and cancer therapy. However, the limitations of MDBDG include its low solubility in water and the need for enzymatic activation for its activity.
Direcciones Futuras
MDBDG has shown potential applications in various fields, and future research directions include improving the synthesis methods to increase the yield and developing new methods for enzymatic activation. Further studies are also needed to understand the mechanism of action of MDBDG and its potential applications in other fields, such as antimicrobial activity and drug delivery. Additionally, the development of new derivatives of MDBDG may lead to the discovery of compounds with improved activity and lower toxicity.
Conclusion:
MDBDG is a chemical compound that has shown potential applications in various scientific research fields. MDBDG can be synthesized using different methods and has been used as a prodrug for drug delivery, a photosensitizer for cancer therapy, and an antimicrobial agent. MDBDG has low toxicity and has been well-tolerated in animal studies. However, further studies are needed to understand the mechanism of action of MDBDG and its potential applications in other fields.
Métodos De Síntesis
MDBDG can be synthesized using different methods, including the reaction of N,N-dibenzylglycine with 4-methylbenzoyl chloride in the presence of triethylamine and N,N-dimethylformamide. Another method involves the reaction of N,N-dibenzylglycine with 4-methylbenzoyl chloride in the presence of sodium hydride and dimethyl sulfoxide. The yield of MDBDG using these methods varies from 60-70%.
Propiedades
IUPAC Name |
[2-(4-methylphenyl)-2-oxoethyl] 2-(dibenzylamino)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25NO3/c1-20-12-14-23(15-13-20)24(27)19-29-25(28)18-26(16-21-8-4-2-5-9-21)17-22-10-6-3-7-11-22/h2-15H,16-19H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXWVJFNEWHSDHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)COC(=O)CN(CC2=CC=CC=C2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
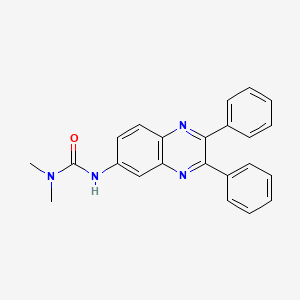
![N-(3-isoxazolylmethyl)-N-methyl-5-({4-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}carbonyl)-2-pyridinamine](/img/structure/B4933633.png)
![2-[(2,4-dinitrophenyl)amino]-1-(4-nitrophenyl)-1,3-propanediol](/img/structure/B4933643.png)

![cyclopentyl 4-[3-(benzyloxy)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4933649.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-5-(3-chloro-2-methylphenyl)-2-furamide](/img/structure/B4933658.png)
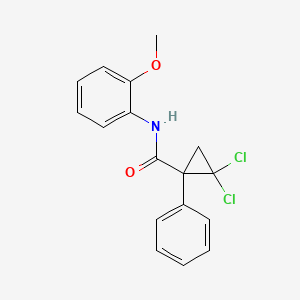
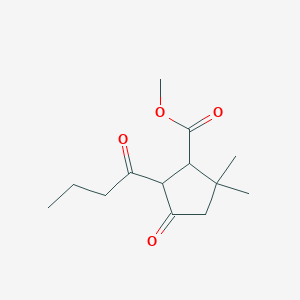
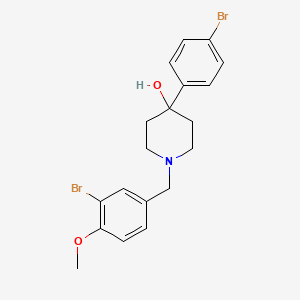
![N-(2-chlorobenzyl)-2-[(3-methoxyphenoxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B4933693.png)
![N-(4-fluorobenzyl)-3-{1-[2-(trifluoromethyl)benzyl]-4-piperidinyl}propanamide](/img/structure/B4933699.png)
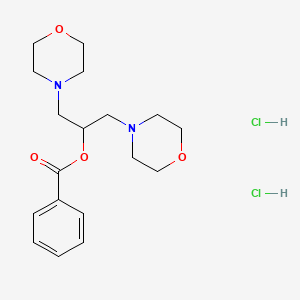
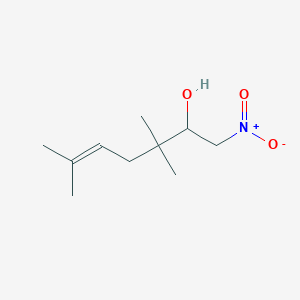
![11-(2-furyl)-3-(3-nitrophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4933725.png)
